6-Chloro-7-nitro-3 H-isobenzofuran-1-one
Overview
Description
6-Chloro-7-nitro-3 H-isobenzofuran-1-one is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-nitro-3 H-isobenzofuran-1-one typically involves the nitration of 6-chloroisobenzofuran-1-one. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions, followed by purification processes such as recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-nitro-3 H-isobenzofuran-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Major Products Formed
Reduction: 6-Chloro-7-amino-3 H-isobenzofuran-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-7-nitro-3 H-isobenzofuran-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Chloro-7-nitro-3 H-isobenzofuran-1-one is not fully understood. it is believed to interact with specific molecular targets, leading to its observed biological activities. The nitro group may play a crucial role in its antimicrobial properties by interfering with microbial metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3 H-isobenzofuran-1-one: Lacks the nitro group, which may result in different biological activities.
7-Nitro-3 H-isobenzofuran-1-one: Lacks the chlorine atom, potentially altering its reactivity and biological properties
Uniqueness
6-Chloro-7-nitro-3 H-isobenzofuran-1-one is unique due to the presence of both chlorine and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
6-chloro-7-nitro-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO4/c9-5-2-1-4-3-14-8(11)6(4)7(5)10(12)13/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFGQBSKMPCIFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428315 | |
Record name | 6-CHLORO-7-NITRO-3 H-ISOBENZOFURAN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-05-8 | |
Record name | 6-CHLORO-7-NITRO-3 H-ISOBENZOFURAN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886497-05-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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